1-(Naphthalene-1-carbonyl)-1,4-diazepane
Overview
Description
1-(Naphthalene-1-carbonyl)-1,4-diazepane is an organic compound that features a naphthalene ring attached to a diazepane ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)-1,4-diazepane typically involves the reaction of naphthalene-1-carbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like naphthalene-1-carbonyl chloride.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalene-1-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups on the naphthalene ring.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups attached to the naphthalene ring.
Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which 1-(Naphthalene-1-carbonyl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbonyl and diazepane functional groups. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Naphthalene-1-carbonyl chloride: A precursor in the synthesis of 1-(Naphthalene-1-carbonyl)-1,4-diazepane.
1,4-Diazepane: The parent compound that forms the diazepane ring in this compound.
Naphthalene derivatives: Compounds such as naphthalene-1-carboxamide and naphthalene-1-carboxanilide share structural similarities and are used in similar applications
Uniqueness: this compound is unique due to the combination of the naphthalene ring and diazepane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,4-diazepan-1-yl(naphthalen-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-4-9-17-10-12-18)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZOEIYGROZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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